N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol This compound is characterized by the presence of a benzoxazole ring, which is a fused bicyclic structure containing both benzene and oxazole rings
Preparation Methods
The synthesis of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide typically involves organic synthesis techniques. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:
2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: This compound has a sulfonyl chloride group instead of the prop-2-enamide group, leading to different chemical properties and reactivity.
3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole: The presence of a methyl group at the 3-position alters the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Properties
IUPAC Name |
N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-10(14)12-6-7-3-4-9-8(5-7)13-11(15)16-9/h2-5H,1,6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXRFWFIXAMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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